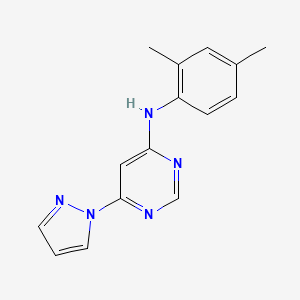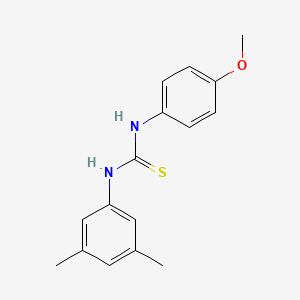
N-(2,4-dimethylphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine, also known as DPA-714, is a selective ligand for the translocator protein (TSPO) that is predominantly expressed in the outer mitochondrial membrane of glial cells. This molecule has been widely used in scientific research to investigate the role of TSPO in various biological processes.
作用機序
N-(2,4-dimethylphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine binds selectively to TSPO, which is predominantly expressed in the outer mitochondrial membrane of glial cells. TSPO has been shown to play a role in the regulation of mitochondrial function, steroidogenesis, and apoptosis. Binding of N-(2,4-dimethylphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine to TSPO has been shown to modulate these processes, although the exact mechanism of action is not fully understood.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been shown to modulate various biological processes, including inflammation, apoptosis, and neurodegeneration. N-(2,4-dimethylphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been shown to reduce inflammation in animal models of arthritis and colitis, as well as to protect against neurodegeneration in models of Parkinson's disease and Alzheimer's disease. N-(2,4-dimethylphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has also been shown to modulate steroidogenesis and mitochondrial function, although the exact mechanisms are not fully understood.
実験室実験の利点と制限
N-(2,4-dimethylphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has several advantages as a research tool, including its high selectivity for TSPO and its ability to cross the blood-brain barrier. However, N-(2,4-dimethylphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has several limitations as well, including its relatively low affinity for TSPO and its potential for off-target effects. Additionally, N-(2,4-dimethylphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has limited solubility in water, which can make it difficult to work with in some experimental settings.
将来の方向性
There are several future directions for research involving N-(2,4-dimethylphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine and TSPO. One area of interest is the role of TSPO in neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. N-(2,4-dimethylphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been shown to protect against neurodegeneration in animal models of these diseases, and further research is needed to elucidate the underlying mechanisms. Another area of interest is the use of TSPO ligands as therapeutic agents for various diseases, including cancer and inflammation. N-(2,4-dimethylphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has shown promise in preclinical studies, and further research is needed to evaluate its potential clinical utility. Finally, there is a need for the development of more selective and potent TSPO ligands, which could provide more insight into the role of TSPO in various biological processes.
合成法
N-(2,4-dimethylphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine can be synthesized via a multi-step process that involves the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate to form 2,4-dimethylphenylhydrazone. This intermediate is then reacted with 4-aminoantipyrine in the presence of acetic anhydride to yield N-(2,4-dimethylphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine.
科学的研究の応用
N-(2,4-dimethylphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been extensively used in scientific research to investigate the role of TSPO in various biological processes. TSPO has been implicated in a variety of physiological and pathological processes, including inflammation, apoptosis, and neurodegeneration. N-(2,4-dimethylphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been used to study the involvement of TSPO in these processes and to evaluate the potential therapeutic benefits of TSPO ligands.
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-6-pyrazol-1-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5/c1-11-4-5-13(12(2)8-11)19-14-9-15(17-10-16-14)20-7-3-6-18-20/h3-10H,1-2H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWLVUBMMSIICE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=CC(=NC=N2)N3C=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5723007.png)

![N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5723027.png)


![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5723054.png)
![methyl [4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]acetate](/img/structure/B5723066.png)

methyl]amino}phenyl)acetamide](/img/structure/B5723074.png)
![6-chloro-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5723077.png)
![ethyl 3-{[3-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}-2-butenoate](/img/structure/B5723089.png)
![N'-[(4-bromophenyl)sulfonyl]-N-(2,4-difluorophenyl)benzenecarboximidamide](/img/structure/B5723090.png)
![{[5-(3-methylphenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5723091.png)
![N'-(3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ylidene)isonicotinohydrazide](/img/structure/B5723099.png)